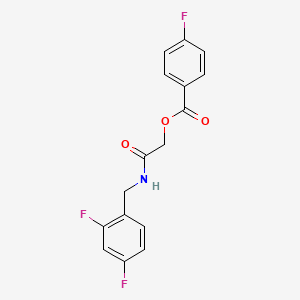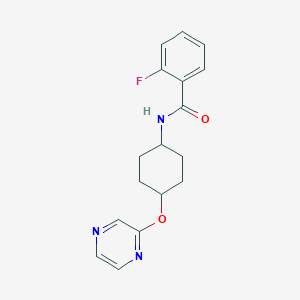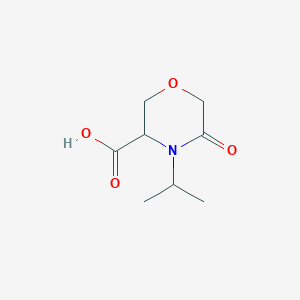![molecular formula C14H16N4O5S2 B2507248 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034205-05-3](/img/structure/B2507248.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[d]thiazole sulfonamides has been explored as a means to create inhibitors for various human carbonic anhydrase isoforms. Using ethoxzolamide as a lead molecule, researchers have developed a series of compounds with modifications such as 2-amino substitution, 2-acylamino groups, and halogenation. These modifications have led to the discovery of potent inhibitors, particularly against hCA II, VII, and IX isoforms, with some showing subnanomolar or low nanomolar inhibitory concentrations. The structure-activity relationship is sharp, indicating that even minor changes to the scaffold or the 2-amino moiety can significantly alter activity, suggesting a path for further research and optimization .
Molecular Structure Analysis
In a separate study, novel sulfonamides incorporating various heterocyclic moieties such as thiazole and imidazo[1,2-a]pyridine were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. The structural integrity of these compounds was confirmed using several analytical techniques, including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds were also subjected to molecular docking studies, which indicated that some of them could be suitable inhibitors against the dihydrofolate reductase enzyme, suggesting potential for further modification and development as therapeutic agents .
Chemical Reactions Analysis
The synthesis of new 1,3,4-thiadiazole-5-(N-substituted)-sulfonamide derivatives was optimized to obtain compounds with different N-substituents such as cyclohexyl, benzyl, and sec-butyl groups. These derivatives were identified as carbonic anhydrase inhibitors. The chemical reactions involved in the synthesis were successful in producing single crystals suitable for X-ray diffraction, which provided detailed structural data. The sulfonyl moiety in these compounds exhibited a distorted tetrahedral arrangement, and the introduction of different groups did not significantly alter the 1,3,4-thiadiazole ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides were characterized through various techniques. Thermal analysis indicated that the compounds degrade at temperatures higher than their melting points. The FTIR spectra confirmed the formation of the compounds and provided insights into the NH…N hydrogen bonding modes within the sulfonamides. These findings contribute to the understanding of the stability and bonding characteristics of these sulfonamide derivatives .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been synthesized and evaluated for their biological activities. For instance, sulfonamide derivatives, including those incorporating thiadiazole moieties, have been extensively studied for their antimicrobial and antiproliferative properties. These compounds have been synthesized starting from various precursors and tested for their effectiveness against several human cell lines and microbes, showcasing the versatility and potential of sulfonamide-based compounds in the development of new therapeutic agents (Abd El-Gilil, 2019). Furthermore, Cu(II) complexes with ligands derived from N-substituted sulfonamides have been synthesized and characterized, displaying potential as nuclease binding agents and exhibiting cytotoxicity against melanoma cell lines, indicating the relevance of such compounds in cancer research and treatment (Hangan et al., 2016).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial applications of sulfonamide-based compounds are well-documented. Co(II) complexes of certain sulfonamides have shown promising results in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, the synthesis and structural characterization of new biologically active Cu(II) complexes with ligands derived from N-substituted sulfonamide further underscore the potential of such compounds in the development of novel anticancer agents (Hangan et al., 2007).
Inhibition Studies
Sulfonamides, including benzothiazole-5- and 6-sulfonamides, have been synthesized and studied for their inhibition capabilities against various human carbonic anhydrase isoforms. These studies have identified potent, isoform-selective inhibitors, highlighting the potential of sulfonamide compounds in designing targeted therapies for conditions associated with carbonic anhydrase activity (Abdoli et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c19-12-4-5-13(20)18(12)7-9-23-8-6-15-25(21,22)11-3-1-2-10-14(11)17-24-16-10/h1-3,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOZBOFHRAGHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)


![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)


![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)